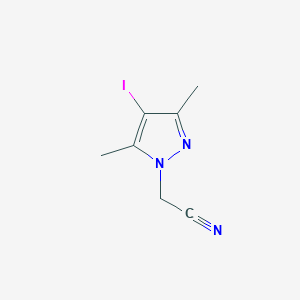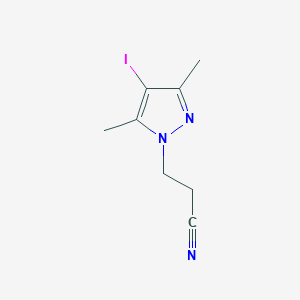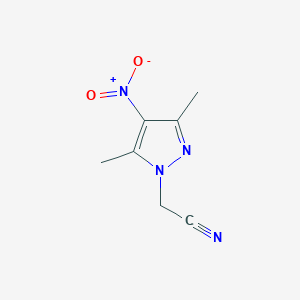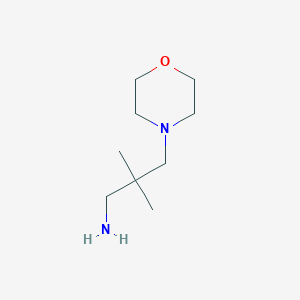
tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate
Overview
Description
Tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate, also known as tBBC, is an organic compound with a wide range of applications in scientific research. It is a versatile compound used as a starting material for various synthetic pathways and as a reagent for the synthesis of other compounds. tBBC has been used for a variety of purposes, including as a catalyst, as a ligand, and in the synthesis of organometallic compounds. In addition, tBBC has been used to study the mechanism of action of enzymes, to study biochemical and physiological effects, and to study the structure and function of proteins.
Scientific Research Applications
1. Structural Analysis and Molecular Interactions
- The structural analysis of tert-butyl carbamate derivatives has been a key area of research. For example, a study on carbamate derivatives highlights the strong and weak hydrogen bond interactions in the crystal structure, contributing to our understanding of molecular interactions in these compounds (Das et al., 2016).
2. Synthesis and Crystallography
- Research has focused on the synthesis and crystallographic studies of tert-butyl carbamate derivatives. These studies provide insights into the molecular conformation and crystal packing of these compounds, which is crucial for their application in various fields (Kant et al., 2015).
3. Luminescent Materials
- Tert-butyl carbamate derivatives have been used in the development of luminescent materials. For example, the combination of carbazole donors with thiadiazole acceptors has led to the creation of organic luminophores, showcasing the potential of tert-butyl carbamate in the field of optoelectronics (Rybakiewicz et al., 2020).
4. Pharmaceutical Synthesis
- The synthesis of tert-butyl carbamate derivatives plays a crucial role in the pharmaceutical industry. These compounds serve as intermediates in the synthesis of various biologically active compounds, highlighting their importance in drug development (Zhao et al., 2017).
5. Catalytic Applications
- The application of tert-butyl carbamate in catalysis has been explored. For instance, new zirconium complexes supported by N-heterococyclic carbene (NHC) ligands, involving tert-butyl carbamate derivatives, have been synthesized and assessed for their hydroamination catalytic properties (Barroso et al., 2014).
6. Application in Organic Syntheses
- The compound has been employed in various organic synthesis processes, demonstrating its versatility as a chemical reagent. This includes its use in the synthesis of compounds such as tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate, indicating its utility in creating complex organic structures (Liu et al., 2012).
7. Exploration in Crystallography and Molecular Structure
- Research in crystallography has explored the molecular structure of tert-butyl carbamate derivatives, providing valuable insights into their chemical properties and potential applications in various scientific domains (Kant et al., 2015).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, acting as an inhibitor . These interactions can influence the metabolism of other compounds and affect various biochemical pathways. Additionally, this compound may interact with proteins and other biomolecules, potentially altering their function and activity.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression patterns. These effects can result in alterations in cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways. Additionally, this compound may interact with transcription factors, influencing gene expression and cellular responses. These interactions can result in the modulation of various cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . Toxicity studies have shown that high doses of this compound can cause adverse effects on organ function and overall health in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 enzymes, influencing the metabolism of other compounds. These interactions can affect metabolic flux and alter metabolite levels in cells . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence cellular processes and functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its biological activity and overall effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of this compound can influence its activity and function, as well as its interactions with other biomolecules.
properties
IUPAC Name |
tert-butyl N-[4-(bromomethyl)-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,4H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGNMMALBRNKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649270 | |
| Record name | tert-Butyl [4-(bromomethyl)-1,3-thiazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001419-35-7 | |
| Record name | tert-Butyl [4-(bromomethyl)-1,3-thiazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3',4'-Difluoro[1,1'-biphenyl]-2-amine](/img/structure/B1328164.png)
![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)

![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)

![5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328189.png)
![4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid](/img/structure/B1328195.png)
![4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1328196.png)
![9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1328198.png)
![3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B1328199.png)



